1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol
Description
This compound features a piperazine core substituted with a benzenesulfonyl group at the 4-position and a propan-2-ol chain bearing a fluorenylidene aminooxy moiety. The fluorenylidene moiety may confer fluorescence properties, suggesting applications in bioimaging or molecular tracking .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSALOHNLTNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multiple stepsThe final step involves the coupling of the fluorenylidene moiety with the piperazine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorenylidene moiety, converting it to a fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fluorenyl derivatives .
Scientific Research Applications
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The fluorenylidene moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Aromatic Substituents
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
- Structural Similarities : Contains a piperazine ring and a fluorenylmethoxycarbonyl (Fmoc) group.
- Key Differences : The Fmoc group (a carbamate) contrasts with the benzenesulfonyl group in the target compound. The acetic acid side chain differs from the propan-2-ol-fluorenylidene chain.
- Functional Implications : Fmoc is commonly used in peptide synthesis for temporary protection, suggesting the target compound’s fluorenylidene group may serve a similar role in modular chemistry .
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (CAS 328015-91-4)
- Structural Similarities: Shares the piperazine-propanol backbone.
- Key Differences : The 3-chlorophenyl and carbazol-9-yl substituents replace the benzenesulfonyl and fluorenylidene groups.
- Functional Implications : Carbazole derivatives often exhibit antipsychotic or anticancer activity, implying that the target compound’s fluorenylidene group could modulate similar pathways .
Pharmacologically Active Arylpiperazines
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (Avishot/Flivas)
- Structural Similarities: Piperazine-propanol core with aromatic substituents.
- Key Differences: The 2-methoxyphenyl and phenoxy groups contrast with the target’s benzenesulfonyl and fluorenylidene moieties.
- Functional Implications: This compound is a potent α1A-adrenoceptor antagonist . The target’s benzenesulfonyl group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or serotonin receptors .
1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
- Structural Similarities : Arylpiperazine scaffold.
- Key Differences: Pyrrolidin-2-one and propyl chain replace the propanol-fluorenylidene structure.
- Functional Implications: Displays high α1-adrenoceptor affinity (pKi = 7.13), suggesting the target compound’s bulkier substituents may alter receptor selectivity .
Sulfonyl-Containing Piperazines
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol (CAS 835888-44-3)
- Structural Similarities: Sulfonyl group on piperazine and propanol chain.
- Key Differences : Morpholine-sulfonyl and bromonaphthyloxy groups differ from the target’s benzenesulfonyl and fluorenylidene.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol, a complex organic compound, exhibits significant potential in medicinal chemistry due to its unique structural features. This compound consists of a piperazine ring, a benzenesulfonyl group, and a fluorenylidene moiety. Its molecular formula is C26H27N3O4S, and it has garnered interest for its possible applications in drug development and various biological activities.
Structural Characteristics
The intricate structure of this compound allows for diverse interactions with biological targets. The presence of the piperazine ring suggests potential binding with neurotransmitter receptors, while the fluorenylidene moiety may enhance lipophilicity, facilitating membrane permeability.
The biological activity of this compound is hypothesized to involve:
- Neurotransmitter Receptor Interaction : The piperazine ring may interact with serotonin and dopamine receptors, influencing neuropharmacological pathways.
- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on various enzymes relevant to disease states, particularly in cancer and neurodegenerative disorders.
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit significant biological activities. For instance, derivatives of piperazine have been studied for their roles as tyrosinase inhibitors, which are crucial in melanin biosynthesis. The compound's structural features may allow it to act as an effective inhibitor in similar pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can exhibit:
- Antimelanogenic Effects : Compounds like [4-(4-fluorobenzyl)piperazin-1-yl] derivatives showed IC50 values indicating strong inhibition against tyrosinase (IC50 = 0.18 μM), significantly more active than standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Mechanistic Insights
Docking studies suggest that these compounds bind effectively to the active sites of target enzymes, providing insights into their mechanism of action. For example, competitive inhibition was observed in studies involving diphenolase activity using Lineweaver-Burk plots to determine kinetic parameters .
Data Tables
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Kojic Acid | 17.76 | Standard tyrosinase inhibitor |
| Compound 26 | 0.18 | Competitive inhibitor of AbTYR |
| Target Compound | TBD | Potential neuropharmacological effects |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
This compound’s synthesis involves multi-step organic reactions. Key steps include:
- Sulfonylation : Introduce the benzenesulfonyl group to the piperazine ring under basic conditions (e.g., using triethylamine as a base and dichloromethane as solvent) .
- Fluorenylidene coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the fluorenylidene aminooxy group to the propanol backbone .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%). Monitor by TLC and HPLC .
Q. Optimization Tips :
Q. Which analytical techniques are critical for confirming its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm, fluorenylidene protons at δ 4.0–5.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 508.2) .
- FT-IR : Detect functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, N–O stretch at ~1250 cm⁻¹) .
Table 1 : Key Spectroscopic Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.2–3.6 (piperazine CH₂), δ 4.5 (OCH₂) |
| HRMS | m/z 508.2 (calculated), 508.1 (observed) |
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (potential respiratory irritation) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .
Q. How can stability issues during experimental workflows be addressed?
- Light Sensitivity : Wrap vials in aluminum foil to prevent photodegradation of the fluorenylidene group .
- Temperature Control : Avoid prolonged exposure to temperatures >25°C to prevent sulfonamide bond cleavage .
- Solution Stability : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers with pH >8.0 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Modify the benzenesulfonyl group (e.g., substitute with methyl or nitro groups) to assess electronic effects on target binding .
- Biological Assays : Test analogs in vitro for receptor affinity (e.g., serotonin or dopamine receptors via radioligand binding assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs .
Q. How should contradictory data in biological activity studies be resolved?
- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay conditions .
- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% may skew results .
- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
Q. What computational approaches predict its pharmacokinetic properties?
- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Metabolism Sites : Identify labile groups (e.g., fluorenylidene) prone to hepatic oxidation via cytochrome P450 enzymes .
Table 2 : Predicted ADME Properties
| Parameter | Predicted Value |
|---|---|
| logP | 3.8 (moderate lipophilicity) |
| BBB Permeability | Low (logBB < –1.0) |
| CYP3A4 Substrate | Yes |
Q. What strategies improve its solubility for in vivo studies?
- Salt Formation : Prepare hydrochloride salts by treating with HCl in ether .
- Cosolvents : Use 10% Cremophor EL or cyclodextrin-based formulations in PBS .
- Prodrug Design : Introduce phosphate esters at the propanol hydroxyl group for enhanced aqueous solubility .
Q. How can its biological activity be validated in disease models?
- In Vivo Models : Administer (5–20 mg/kg, IP) in rodent models of CNS disorders (e.g., anxiety or depression) and monitor behavioral outcomes .
- Biomarker Analysis : Quantify neurotransmitter levels (e.g., serotonin via LC-MS) in brain homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
